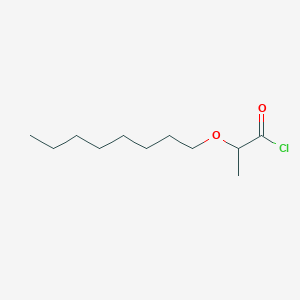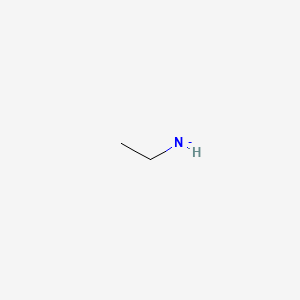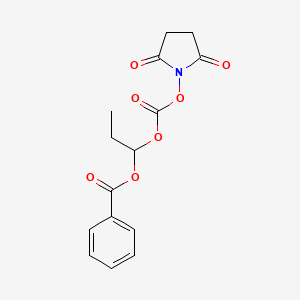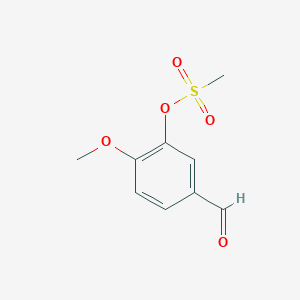
2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile is a heterocyclic compound that features an imidazole ring substituted with a cyano group and a p-methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of p-methoxyphenylacetonitrile with formamide in the presence of a strong acid catalyst, such as hydrochloric acid, to form the imidazole ring. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and increase efficiency .
化学反応の分析
Types of Reactions: 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano group and the p-methoxyphenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile involves its interaction with specific molecular targets. The cyano group and the imidazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .
類似化合物との比較
4,5-Dicyanoimidazole: Another cyano-substituted imidazole with different substitution patterns.
2-Cyano-4,5-dimethylimidazole: Features additional methyl groups on the imidazole ring.
4-Methoxyphenylimidazole: Lacks the cyano group but retains the p-methoxyphenyl substitution.
Uniqueness: 2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile is unique due to the presence of both the cyano group and the p-methoxyphenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various applications .
特性
分子式 |
C11H9N3O |
|---|---|
分子量 |
199.21 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C11H9N3O/c1-15-10-4-2-8(3-5-10)11-13-7-9(6-12)14-11/h2-5,7H,1H3,(H,13,14) |
InChIキー |
GPEJAEOPNXSAPN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC=C(N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)


![N-(2,4-difluorophenyl)-2-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B8666419.png)
![1-[(3-Nitrophenyl)acetyl]pyrrolidine](/img/structure/B8666429.png)


![9-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B8666463.png)






